molecular formula C21H22ClN5O2 B11016076 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide

Cat. No.: B11016076
M. Wt: 411.9 g/mol
InChI Key: SQUKVNDUSHTWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.

    Synthesis of Benzimidazole Derivative: Concurrently, 1,2-diaminobenzene is reacted with a suitable aldehyde or ketone to form the benzimidazole core.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the benzimidazole derivative using a coupling agent such as carbodiimide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives of the butanamide chain.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential interactions with biological targets, such as enzymes or receptors. Its piperazine and benzimidazole moieties are known to exhibit biological activity, which can be harnessed for therapeutic purposes.

Medicine

In medicine, the compound is explored for its potential as a pharmaceutical agent. Its structure suggests possible applications in the treatment of neurological disorders, given the known activity of piperazine derivatives in this area.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzimidazole moiety may interact with enzymes or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperazine: A simpler analog that lacks the benzimidazole moiety.

    Benzimidazole derivatives: Compounds that feature the benzimidazole core but differ in their substituents.

    Other piperazine derivatives: Compounds with different substituents on the piperazine ring.

Uniqueness

The uniqueness of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide lies in its combined structural features. The presence of both a piperazine ring and a benzimidazole moiety in a single molecule provides a unique set of properties that can be exploited for various applications in chemistry, biology, and medicine.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C21H22ClN5O2/c22-15-4-3-5-16(14-15)26-10-12-27(13-11-26)20(29)9-8-19(28)25-21-23-17-6-1-2-7-18(17)24-21/h1-7,14H,8-13H2,(H2,23,24,25,28)

InChI Key

SQUKVNDUSHTWJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.